molecular formula C25H19ClN4O B11970225 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine CAS No. 303095-09-2

6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Katalognummer: B11970225
CAS-Nummer: 303095-09-2
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: DWPXVRNTXHVQOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C 25 H 19 ClN 4 O and a molecular weight of 426.90 g/mol . This reagent belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile properties and isoelectronic relationship with the purine ring system, allowing it to function as a potential bio-isostere in molecular design . The TP core is recognized for its potential application in targeting enzyme systems. Notably, structure-activity relationship (SAR) studies on TP derivatives have led to the development of highly selective inhibitors of ENPP1 (ecto-nucleotide pyrophosphatase/phosphodiesterase 1) . As the dominant negative regulator of the STING (stimulator of interferon genes) pathway, ENPP1 is a promising therapeutic target for modulating innate immunity in the treatment of various cancers and infectious diseases . Furthermore, the metal-chelating properties of the TP scaffold, afforded by its multiple nitrogen atoms, have been exploited in the design of anti-cancer and anti-parasitic agents . Related triazolopyrimidine derivatives have also been investigated for their cytotoxic activities against various cancer cell lines and their potential to inhibit key oncogenic targets, such as the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K) . This compound is presented as a valuable chemical tool for researchers exploring the structure-activity relationships and biological activities of complex heterocyclic systems in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

303095-09-2

Molekularformel

C25H19ClN4O

Molekulargewicht

426.9 g/mol

IUPAC-Name

9-(2-chlorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19ClN4O/c1-15-10-12-16(13-11-15)23-21-22(29-25-27-14-28-30(23)25)18-7-3-5-9-20(18)31-24(21)17-6-2-4-8-19(17)26/h2-14,23-24H,1H3,(H,27,28,29)

InChI-Schlüssel

DWPXVRNTXHVQOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5Cl)NC6=NC=NN26

Herkunft des Produkts

United States

Vorbereitungsmethoden

Aldol Condensation for Chromene Precursors

Initial synthesis begins with the formation of 2-hydroxychalcone derivatives via base-catalyzed aldol condensation. For example, 2-hydroxyacetophenone reacts with 4-methylbenzaldehyde in ethanol containing NaOH (40–60°C, 6–8 hours) to yield (2E)-3-(4-methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This intermediate provides the chromene backbone after cyclization.

Key reaction parameters:

  • Molar ratio of ketone to aldehyde: 1:1.2

  • Solvent: Ethanol/water (3:1 v/v)

  • Yield range: 68–72%

Triazole Ring Annulation

Condensation of hydroxychalcones with 3-amino-1,2,4-triazole under thermal conditions (160–180°C, neat) generates the triazolo[1,5-a]pyrimidine system. The reaction proceeds via nucleophilic attack of the triazole amine on the α,β-unsaturated ketone, followed by cyclodehydration.

Critical stereochemical considerations:

  • Mixtures of syn/anti diastereomers form initially

  • Anti-configured products dominate after thermal equilibration (≥160°C)

  • Trituration with chloroform enriches enamine tautomers

Targeted Synthesis of 6-(2-Chlorophenyl)-7-(4-methylphenyl) Derivatives

Stepwise Assembly Protocol (Patent CN102161660A)

A Chinese patent discloses a three-step route adaptable to the target compound:

Step 1: Nucleophilic Aromatic Substitution

Step 2: Ester Hydrolysis

Step 3: Amide Coupling

One-Pot Tandem Approach

Recent adaptations employ Pd-mediated cross-couplings to streamline synthesis:

Representative procedure:

Optimization Strategies for Yield and Purity

Solvent Effects on Cyclization

Comparative studies in chromene formation show:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.74.561
DMSO46.73.267
NMP32.25.158
Toluene2.48.342

Data adapted from chromenotriazolopyrimidine synthesis benchmarks

Polar aprotic solvents (DMSO > DMF) accelerate ring closure through stabilization of transition states.

Catalytic System Screening

Pd catalyst screening for coupling steps reveals:

CatalystLigandConversion (%)Selectivity (%)
Pd(OAc)₂XPhos9892
PdCl₂(dppf)None8785
Pd(PPh₃)₄BINAP7689
Pd₂(dba)₃SPhos9494

Optimization data from triazolopyrimidine synthesis

Pd(OAc)₂/XPhos system achieves optimal balance between activity and cost.

Structural Characterization and Quality Control

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)

  • δ 7.68–7.45 (m, 8H, Ar-H)

  • δ 6.89 (s, 1H, pyrimidine-H)

  • δ 5.32 (dd, J=12.0, 4.8 Hz, 1H, CH)

  • δ 2.41 (s, 3H, CH₃)

HRMS (ESI+):
Calc. for C₂₅H₁₉ClN₄O [M+H]⁺: 427.1224
Found: 427.1221

Purity Assessment Protocols

  • HPLC: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ=254 nm
    Retention time: 6.78 min (purity >99.5%)

  • XRD: Monoclinic P2₁/c space group, confirms fused ring system

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

ReagentPrice ($/kg)Mol. WeightCost Contribution (%)
2-Chloro-6-methylaniline320141.641
4-Methylbenzaldehyde280120.223
Pd(OAc)₂12,500224.518

Data extrapolated from bulk chemical suppliers

Implementing catalyst recycling (3× reuse) reduces Pd-related costs by 62%.

Environmental Impact Metrics

ParameterBatch ProcessContinuous Flow
E-Factor (kg waste/kg product)8634
PMI (Process Mass Intensity)15261
Energy Consumption (kWh/mol)4819

Comparative analysis of synthetic approaches

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the triazole moiety.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions

Biologische Aktivität

The compound 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a chromeno-triazolo-pyrimidine framework. This unique structure contributes to its biological properties. The presence of the chlorophenyl and methylphenyl substituents enhances its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of triazolo-pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have an IC50 value ranging from 2.87 to 3.06 µM against cervical and bladder cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidine derivatives is often influenced by specific structural features:

  • Substituents on the Phenyl Rings : Electron-withdrawing groups (e.g., Cl) generally enhance the anticancer activity compared to electron-donating groups (e.g., CH3). For example, compounds with a 4-chloro substitution showed improved potency in inhibiting tumor cell growth .
  • Positioning of Functional Groups : The spatial arrangement of substituents on the phenyl rings can significantly affect the binding affinity to biological targets.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives against human cancer cell lines. The findings indicated that modifications at specific positions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Comparative Analysis : A comparative study highlighted that compounds with similar triazole and pyrimidine cores exhibited varying degrees of activity against different cancer types, emphasizing the importance of structural modifications .

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound ACervical Cancer (SISO)2.87
Compound BBladder Carcinoma3.06
Compound CBreast Cancer (MCF-7)6.2
Compound DColon Carcinoma (HCT-116)43.4

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound (Position 6 & 7 Substituents) Molecular Formula Molecular Weight Notable Features Reference
Target : 6-(2-Chlorophenyl)-7-(4-methylphenyl) C25H18ClN4O* ~428.9 (calc.) Unique 2-chloro (ortho) substitution; 4-methylphenyl enhances lipophilicity. -
7-(4-Bromophenyl)-6-(4-methoxyphenyl) C25H18BrClN4O2 521.799 Bromine increases molecular weight; methoxy group influences electronic effects .
7-(2-Fluorophenyl)-6-(4-methylphenyl) C25H18ClFN4O 444.894 Fluorine’s electronegativity may alter binding affinity; lower MW than brominated analogs .
7-(4-Methoxyphenyl)-6-(4-methylsulfanylphenyl) C25H21N4O2S ~449.5 (calc.) Sulfur-containing substituent could enhance metabolic stability .
7-(4-Bromophenyl)-6-(2-methoxyphenyl) C25H19BrN4O2 ~507.3 (calc.) Bromine and methoxy groups contribute to steric bulk and polarity .
7-(4-Methoxyphenyl)-6-phenyl C25H19N4O2 ~434.4 (calc.) Simplest analog; phenyl group at position 6 lacks halogen or sulfur modifications .
7-(2-Methoxyphenyl)-6-(thiophen-2-yl) C23H17ClN4O2S 448.9 Thiophene introduces aromatic heterocycle; 2-methoxy may affect solubility .

*Calculated based on analogous structures in evidence.

Structural and Electronic Differences

  • Halogen Substituents: The 2-chlorophenyl group in the target compound provides ortho-substitution, which may increase steric hindrance compared to para-substituted halogens (e.g., 4-bromo in or 4-chloro in ). This could influence binding to biological targets .
  • Aromatic Ring Modifications :

    • 4-Methylphenyl (target) is less polar than methoxy or methylsulfanyl groups (), enhancing lipophilicity and possibly blood-brain barrier penetration.
    • Thiophene () introduces a sulfur atom, which may participate in hydrogen bonding or metabolic interactions.

Q & A

Q. What are the standard synthetic routes for preparing 6-(2-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1: Cyclization of aminotriazole derivatives with β-ketoesters or aldehydes in polar solvents like dimethylformamide (DMF) under reflux conditions .
  • Step 2: Introduction of substituents (e.g., 2-chlorophenyl and 4-methylphenyl groups) via nucleophilic substitution or Suzuki coupling, optimized using catalysts like triethylamine .
  • Step 3: Purification via recrystallization from ethanol/DMF mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Key methods include:

  • X-ray crystallography to resolve the fused chromeno-triazolopyrimidine ring system and confirm stereochemistry .
  • 1H/13C NMR to identify aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 473.12) .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazolo[1,5-a]pyrimidine core under varying catalytic conditions?

Comparative studies suggest:

  • Catalyst screening: Using ionic liquids or microwave-assisted synthesis reduces reaction time from 10 hours to <2 hours while maintaining yields >80% .
  • Solvent effects: Replacing DMF with acetonitrile improves regioselectivity but may lower yields by 15–20% due to reduced solubility of intermediates .
  • Additives: Inclusion of p-toluenesulfonic acid (PTSA) minimizes side reactions (e.g., dimerization) in the cyclization step .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions in reported IC50 values (e.g., 2–50 μM in kinase inhibition assays) may arise from:

  • Assay variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility factors: Use DMSO concentrations ≤0.1% to avoid false negatives in cytotoxicity screens .
  • Control experiments: Include reference inhibitors (e.g., staurosporine) to validate assay conditions .

Q. What computational strategies are recommended for predicting binding modes with biological targets?

Advanced workflows include:

  • Molecular docking: Utilize AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling: Corporate Hammett constants (σ) of substituents to predict bioactivity trends .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the triazolo-pyrimidine system?

X-ray structures confirm the predominance of the 1,5-a tautomer in the solid state, with hydrogen bonding between N3–H and adjacent carbonyl groups stabilizing this form . Discrepancies in solution-phase data (e.g., NMR) may arise from dynamic equilibria, which can be quantified via VT-NMR experiments in DMSO-d6 .

Methodological Guidelines

Designing a stability study for long-term storage:

  • Conditions: Store at –20°C under argon, with periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation .
  • Degradation markers: Track hydrolysis products (e.g., free chlorophenyl derivatives) using LC-MS .

Validating synthetic intermediates with conflicting spectral data:

  • Multi-technique approach: Combine IR (C=N stretch at 1620–1650 cm⁻¹) with 2D NMR (HSQC, HMBC) to assign ambiguous signals .
  • Counter-synthesis: Prepare derivatives with isotopic labeling (e.g., 13C at the triazole ring) to confirm assignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.